molecular formula C7H7N5S B10756958 4-(2-Amino-1,3-Thiazol-4-Yl)pyrimidin-2-Amine CAS No. 776254-67-2

4-(2-Amino-1,3-Thiazol-4-Yl)pyrimidin-2-Amine

Cat. No.: B10756958
CAS No.: 776254-67-2
M. Wt: 193.23 g/mol
InChI Key: FHERIFNAOMUFRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-amino-1,3-thiazol-4-yl)pyrimidin-2-amine is an organic compound belonging to the class of aminopyrimidines and derivatives. These compounds contain an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-amino-1,3-thiazol-4-yl)pyrimidin-2-amine typically involves the Buchwald–Hartwig amination reaction. This method uses palladium catalysts to facilitate the coupling of aryl halides with amines. For example, the reaction of chloropyrimidine with thiazol-2-amine in the presence of palladium(II) acetate, xantphos, and cesium carbonate can yield the desired compound .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and minimize costs. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-amino-1,3-thiazol-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrimidine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine or thiazole rings.

Scientific Research Applications

4-(2-amino-1,3-thiazol-4-yl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-amino-1,3-thiazol-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A or E. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-amino-1,3-thiazol-4-yl)pyrimidin-2-amine is unique due to its specific combination of the thiazole and pyrimidine rings, which confer distinct chemical and biological properties. Its ability to inhibit CDK2 with high selectivity makes it a valuable compound for further research and development in medicinal chemistry.

Properties

CAS No.

776254-67-2

Molecular Formula

C7H7N5S

Molecular Weight

193.23 g/mol

IUPAC Name

4-(2-aminopyrimidin-4-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C7H7N5S/c8-6-10-2-1-4(11-6)5-3-13-7(9)12-5/h1-3H,(H2,9,12)(H2,8,10,11)

InChI Key

FHERIFNAOMUFRM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1C2=CSC(=N2)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.